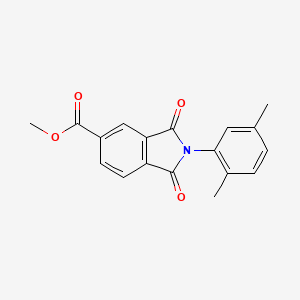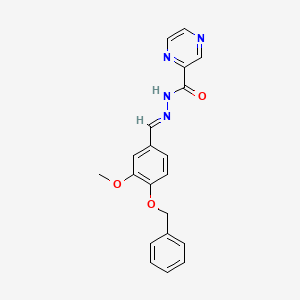
methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Phthalimid-Kern und eine Methylestergruppe umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat beinhaltet typischerweise die Reaktion von Phthalsäureanhydrid mit 2,5-Dimethylanilin unter sauren Bedingungen, um das Phthalimid-Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Methanol in Gegenwart eines Katalysators wie Schwefelsäure verestert, um das Endprodukt zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab mit Optimierungen für Ausbeute und Reinheit beinhalten. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Skalierbarkeit des Produktionsprozesses verbessern.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können Amine oder andere reduzierte Formen ergeben.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können am aromatischen Ring oder an der Estergruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Als Reduktionsmittel werden häufig Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) verwendet.
Substitution: Reagenzien wie Halogene (z. B. Brom) oder Nucleophile (z. B. Amine) können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. So kann die Oxidation Chinone ergeben, während die Reduktion Amine erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Methyl-2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Arzneimittelentwicklung.
Industrie: Wird bei der Synthese von Farbstoffen, Pigmenten und anderen Industriechemikalien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann durch Hemmung von Enzymen oder durch Wechselwirkung mit zellulären Rezeptoren wirken, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien sind erforderlich, um die genauen molekularen Mechanismen und beteiligten Signalwege zu klären.
Wirkmechanismus
The mechanism of action of methyl 2-(2,5-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Phthalimid: Teilt den Phthalimid-Kern, aber es fehlen die Methylester- und Dimethylphenylgruppen.
N-substituierte Phthalimide: Ähnliche Struktur mit unterschiedlichen Substituenten am Stickstoffatom.
Isoindol-Derivate: Verbindungen mit ähnlichen Isoindol-Kernen, aber unterschiedlichen funktionellen Gruppen.
Einzigartigkeit
Methyl-2-(2,5-Dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-carboxylat ist einzigartig aufgrund seiner spezifischen Kombination von funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C18H15NO4 |
|---|---|
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
methyl 2-(2,5-dimethylphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-10-4-5-11(2)15(8-10)19-16(20)13-7-6-12(18(22)23-3)9-14(13)17(19)21/h4-9H,1-3H3 |
InChI-Schlüssel |
LJWZPGJRCDYJRZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E,2E)-bis({5-[2-chloro-5-(trifluoromethyl)phenyl]furan-2-yl}methylidene)hydrazine](/img/structure/B11993073.png)
![N-[2-{[bis(acetylamino)methylene]amino}-5-(phenylthio)phenyl]-2-methoxyacetamide](/img/structure/B11993078.png)
![{[5-(4-Bromophenyl)furan-2-yl]methylidene}propanedinitrile](/img/structure/B11993081.png)
![7,9-Dichloro-2-(naphthalen-2-yl)-5-propyl-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993085.png)

![2-(4-benzylpiperazin-1-yl)-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide](/img/structure/B11993100.png)
![4-chloro-N-[(2,5-dimethylphenyl)sulfonyl]benzamide](/img/structure/B11993117.png)
![2-{[3-(2-Decanoylhydrazinyl)-3-oxopropanoyl]amino}benzoic acid](/img/structure/B11993122.png)
![N-[2,2,2-trichloro-1-(2-naphthylamino)ethyl]butanamide](/img/structure/B11993127.png)
![4-Nitrobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4-ylhydrazone](/img/structure/B11993130.png)


![methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11993140.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide](/img/structure/B11993145.png)
